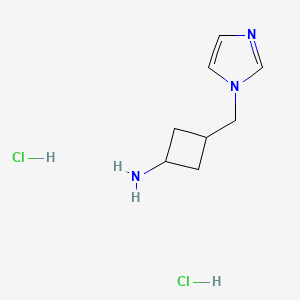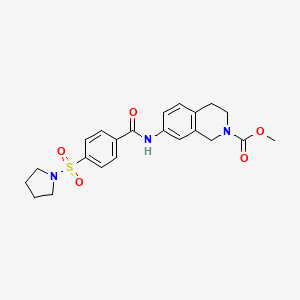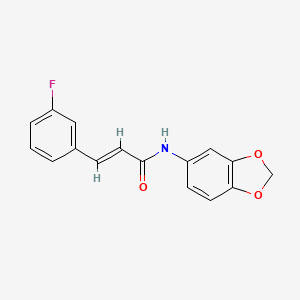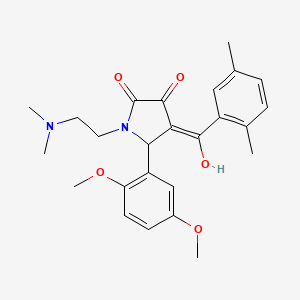![molecular formula C16H20ClNOS B2745980 N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE CAS No. 881440-59-1](/img/structure/B2745980.png)
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a compound with the molecular formula C16H20ClNOS and a molecular weight of 309.85 This compound is characterized by the presence of a chloroadamantane moiety linked to a thienylcarboxamide group
Mecanismo De Acción
Target of Action
The primary target of N-[(3-Chloroadamantan-1-yl)methyl]thiophene-2-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is a promising target in the treatment of neuropathic pain in humans and mammals .
Mode of Action
This compound interacts with sEH, inhibiting its function . The inhibition of sEH allows for the maintenance of a high concentration of epoxy fatty acids, which are metabolites of arachidonic acid . This results in beneficial effects for the therapy of renal diseases, hypertension, and pain states .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of arachidonic acid . By maintaining high concentrations of epoxy fatty acids, the compound can influence various biochemical pathways, favoring therapeutic outcomes for certain diseases .
Pharmacokinetics
The major drawbacks of adamantyl-containing urea-based sEH inhibitors, which include this compound, are rapid metabolism in vivo and unsatisfactory physical properties, such as poor solubility in water and high melting points . Metabolism of adamantyl-containing inhibitors involves mainly hydroxylation at the bridging and bridgehead positions of adamantane , and the rate of metabolism is proportional to their lipophilicity .
Result of Action
The result of the action of this compound is the inhibition of sEH, leading to a high concentration of epoxy fatty acids . This can have therapeutic effects in the treatment of renal diseases, hypertension, and pain states .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of metabolism of the compound, which is a key factor in its action, is proportional to its lipophilicity . Therefore, factors that affect the lipophilicity of the compound, such as the presence of other lipophilic substances, could potentially influence its action and efficacy .
Análisis Bioquímico
Biochemical Properties
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE has been found to interact with various enzymes and proteins . It has been synthesized as a potential inhibitor of human soluble epoxide hydrolase . The interactions of this compound with these biomolecules are crucial for its role in biochemical reactions.
Cellular Effects
Its potential as an inhibitor of human soluble epoxide hydrolase suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its potential as an inhibitor of human soluble epoxide hydrolase suggests that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves the amidation of a carboxylic acid substrate with an amine functional group . The reaction conditions often require the use of catalysts or coupling reagents to activate the carboxylic acid and facilitate the formation of the amide bond. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has similar structural features and is studied for its antibacterial activity.
N-methyl-3-chloroaniline: This compound is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural arrangement and the presence of both chloroadamantane and thienylcarboxamide moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(3-chloro-1-adamantyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNOS/c17-16-7-11-4-12(8-16)6-15(5-11,9-16)10-18-14(19)13-2-1-3-20-13/h1-3,11-12H,4-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMPOLAGRXIPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CNC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2745900.png)
![(2Z)-6-methoxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2745902.png)


![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)
![2-chloro-N-{[6-(2-methoxyethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2745910.png)
![1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea](/img/structure/B2745911.png)


![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)

![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)


